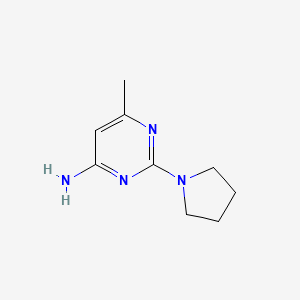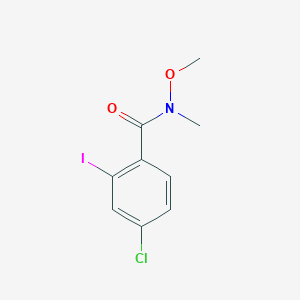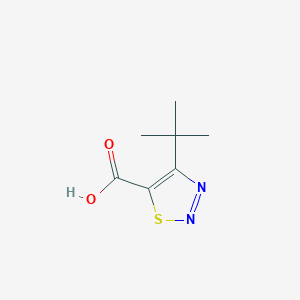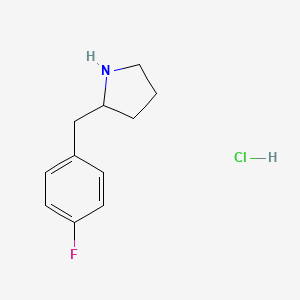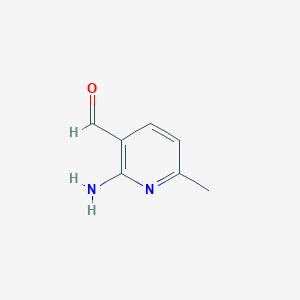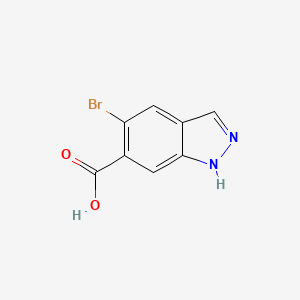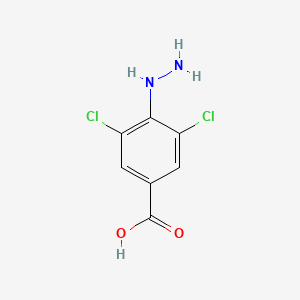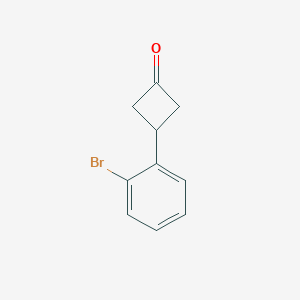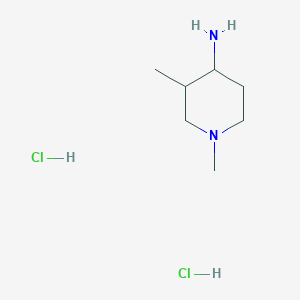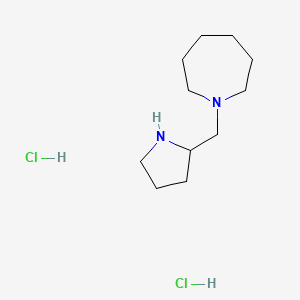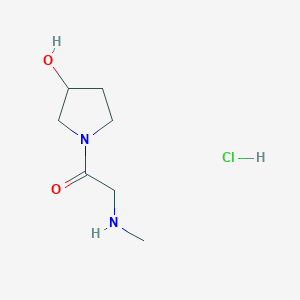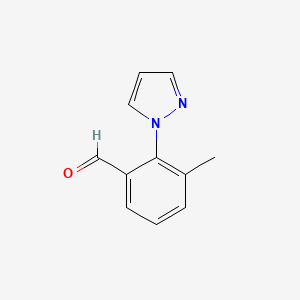
3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde
説明
3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde is an organic compound used in scientific experiments as a chemical intermediate . It has a molecular formula of C11H10N2O and a molecular weight of 186.21 g/mol .
Synthesis Analysis
The synthesis of pyrazole compounds, including 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A study also mentioned the synthesis of twenty-five derivatives containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) .Molecular Structure Analysis
The molecular structure of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde consists of a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity .Physical And Chemical Properties Analysis
3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde has a predicted density of 1.13±0.1 g/cm3 and a predicted boiling point of 337.2±30.0 °C . The melting point and flash point are not available .科学的研究の応用
Antihyperglycemic Agents
Research has identified compounds related to 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde as potent antihyperglycemic agents. These agents have demonstrated effectiveness in reducing plasma glucose levels in diabetic mice, providing a potential therapeutic avenue for diabetes treatment (Kees et al., 1996).
Glucokinase Activators
Compounds structurally similar to 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde have been identified as potent glucokinase activators. These compounds enhance glucose uptake and glucokinase activity in rat hepatocytes, presenting a promising strategy for managing type 2 diabetes (Park et al., 2014).
Cytoprotective Antiulcer Activity
Pyrazol-1-yl derivatives, which are structurally related to 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde, have been synthesized and evaluated for their cytoprotective antiulcer activity. These compounds have shown significant inhibitory effects on HCl-ethanol-induced and water-immersion stress-induced ulcers in rats (Ikeda et al., 1996).
Metabolism and Toxicity Studies
Studies on benzaldehyde derivatives have explored their metabolism and toxicity in animal models. These studies provide insights into the biological processing of such compounds and their potential toxicological impacts, contributing to the understanding of their safety and therapeutic implications (Seutter-Berlage et al., 1981).
Obesity Management
A pyrazole derivative of xanthohumol has been studied for its potential in managing diet-induced obesity and insulin resistance. This compound has shown promising results in improving glucose tolerance, decreasing weight gain, and increasing energy expenditure in high-fat diet-fed mice, indicating its potential as a therapeutic agent for obesity and related metabolic disorders (Paraiso et al., 2021).
Safety And Hazards
特性
IUPAC Name |
3-methyl-2-pyrazol-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-4-2-5-10(8-14)11(9)13-7-3-6-12-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFMKGAOKKFDCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



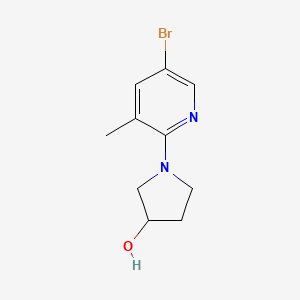
![1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride](/img/structure/B1441590.png)
